molecular formula C19H21N3O6 B4009483 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No. B4009483
M. Wt: 387.4 g/mol
InChI Key: QOMRKBMSTBNJOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves reactions of carboxylic acids and their derivatives with p-nitrophenyl azide, highlighting the involvement of the carboxy group in aziridine ring formation. This intermolecular process is confirmed by IR and 1H NMR spectra (Tarabara, Bondarenko, & Kas’yan, 2009).

Molecular Structure Analysis

Spectroscopic investigations and quantum chemical calculations provide insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments. The molecule's stability, arising from hyper-conjugative interactions and charge delocalization, has been analyzed, revealing details about the HOMO and LUMO analysis and molecular electrostatic potential (Renjith et al., 2014).

Chemical Reactions and Properties

The compound undergoes various reactions, including the formation of aziridine rings and interactions with dicarboxylic acid anhydrides, leading to the production of hydrazido acids and bis-imides. These reactions underscore the molecule's reactivity and potential for further chemical modifications (Kas’yan et al., 2007).

Physical Properties Analysis

Physical properties are inferred from spectroscopic data and theoretical studies, which detail the molecule's structural characteristics, including torsion angles and conformer stability. These findings provide a comprehensive understanding of the molecule's physical behavior in various environments.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards specific functional groups, the formation of novel derivatives through reactions with aromatic aldehydes, and the potential for forming diverse chemical structures. The synthesis of related compounds demonstrates the molecule's versatility and potential for generating a wide range of chemical entities (Madesclaire, Coudert, Gaumet, Zaitsev, & Zaitseva, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s impossible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Without more information, it’s impossible to predict the safety and hazards of this compound .

Future Directions

Future research on this compound would likely involve elucidating its biological activity, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-28-14-9-12(22(26)27)4-5-13(14)20-15(23)6-7-21-18(24)16-10-2-3-11(8-10)17(16)19(21)25/h4-5,9-11,16-17H,2-3,6-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMRKBMSTBNJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 3
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 4
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 6
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

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